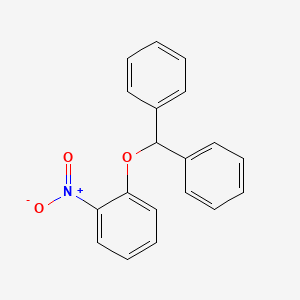
1-(Benzhydryloxy)-2-nitrobenzene
Description
1-(Benzhydryloxy)-2-nitrobenzene is a nitroaromatic ether characterized by a benzhydryloxy (diphenylmethoxy) group at the 1-position and a nitro (-NO₂) group at the 2-position of the benzene ring. The benzhydryloxy group is bulky and electron-rich, influencing the compound’s reactivity, stability, and applications in organic synthesis.
Properties
CAS No. |
67810-89-3 |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-benzhydryloxy-2-nitrobenzene |
InChI |
InChI=1S/C19H15NO3/c21-20(22)17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
LDLWIOPWYSRPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variants in 2-Nitrobenzene Derivatives
The following table compares 1-(Benzhydryloxy)-2-nitrobenzene with structurally related compounds, focusing on substituents, synthesis yields, and applications:
Key Observations:
- Synthetic Efficiency : Benzhydryl trichloroacetimidate-mediated alkylation (as seen in related compounds) achieves high yields (>90%) , contrasting with the low yield (31%) of 1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene, which may suffer from competing dimerization .
Physicochemical Properties
Melting Points and Stability:
- 1-(Benzhydryloxy)adamantane : Orange solid with high thermal stability due to the adamantane framework .
- 1-Benzyloxy-4-nitrobenzene : Likely a crystalline solid; positional isomerism (nitro at 4-position vs. 2-position) may reduce steric strain compared to the target compound .
Solubility and Reactivity:
- The benzhydryloxy group’s lipophilic nature likely enhances solubility in nonpolar solvents, whereas sulfonyl or nitro groups in analogs (e.g., 1-(cyclopropylsulfonyl)-2-nitrobenzene) increase polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


